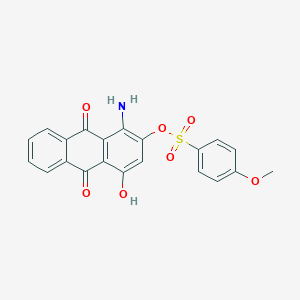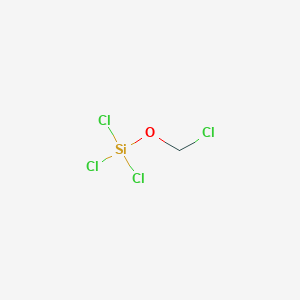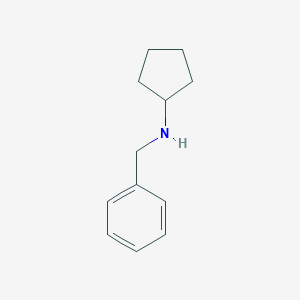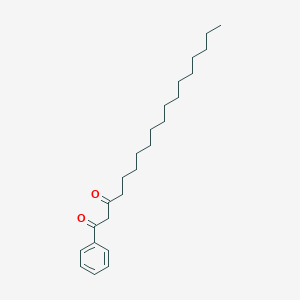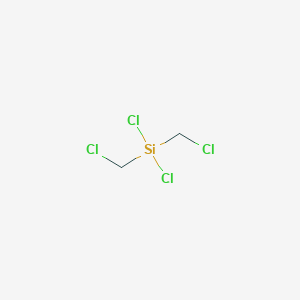
Bis(chloromethyl)dichlorosilane
Übersicht
Beschreibung
Bis(chloromethyl)dichlorosilane is a chemical compound with the molecular formula C2H4Cl4Si and a molecular weight of 197.95 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of this compound involves reacting bis(chloromethyl) diphenylsilane with one or more chloride compounds in the presence of a Lewis acid in an inert solvent and under an inert atmosphere .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C2H4Cl4Si . The exact mass of the molecule is 195.88400 .Chemical Reactions Analysis
This compound undergoes Grignard reactions with trimethylchlorosilane in THF, resulting in both intermolecular C-Si coupling and intramolecular C-C coupling products .Physical And Chemical Properties Analysis
This compound is a dense substance with a density of 1.462 g/cm3 . It has a boiling point of 58-59ºC at 16mm and a melting point of less than 0ºC .Wissenschaftliche Forschungsanwendungen
1. Synthesis of (Chloromethyl)oligosilanes
(Kobayashi & Pannell, 1990) explored the high-yield synthesis of (chloromethyl)oligosilanes, including bis(chloromethyl)silanes, through the reaction of chlorooligosilanes with (chloromethyl)lithium.
2. Formation of Cation-Anionic Complexes
(Ovchinnikov et al., 1998) discussed the reaction of bis(chloromethyl)dichlorosilane with N-trimethylsilyl lactams, leading to the formation of cation-anionic complexes containing disiloxane dications.
3. Structural and Stereochemical Studies
(Negrebetsky et al., 2015) synthesized and analyzed the structure and stereochemical behavior of bis[(2,2-dimethyl-4-oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)methyl]dichlorosilane.
4. Study of Hexacoordinate Silicon Complexes
(Kalikhman et al., 2000) examined the formation and irreversible rearrangement in hexacoordinate silicon complexes involving (chloromethyl)trichlorosilane.
5. Exploration of Dichlorosilane Addition to Acetylenes
(Benkesser & Ehler, 1974) investigated the stereochemistry of the addition of dichlorosilane to acetylenes, which is related to this compound.
6. Synthesis of Poly(bis(x-ethoxypropyl)silylene)
(Frey, Out, & Möller, 1993) synthesized Bis(γ-ethoxypropyl)dichlorosilane and explored its polymerization.
7. Novel Synthesis of Poly(silyl ethers)
(Nishikubo et al., 1995) synthesized new poly(silyl ether)s using bis(chlorosilane)s, including this compound.
8. Preparation of Disilacyclobutane Derivatives
(Seyferth & Attridge, 1970) reported on the preparation of tetramethyl-disilacyclobutane derivatives using bis(chloromethyl)dimethylsilane.
9. Electrochemical Synthesis in Organosilicon Chemistry
(Moreau et al., 1996) demonstrated the electrochemical synthesis of organosilicon compounds, involving dichlorosilanes.
Safety and Hazards
Eigenschaften
IUPAC Name |
dichloro-bis(chloromethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl4Si/c3-1-7(5,6)2-4/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSFHKMDONVENX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C([Si](CCl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10547390 | |
| Record name | Dichloro[bis(chloromethyl)]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10547390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18076-97-6 | |
| Record name | Dichloro[bis(chloromethyl)]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10547390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(chloromethyl)dichlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key reactivity feature of bis(chloromethyl)dichlorosilane highlighted in the research?
A: this compound readily reacts with lactams, replacing its chlorine atoms with lactamomethyl groups. This reactivity stems from the silicon atom's affinity for oxygen and its ability to form stable Si-O bonds. [, ] This allows for the creation of diverse organosilicon compounds with potential applications in various fields. For example, the reaction with trimethylsilyl lactams leads to the formation of (O-Si)-bischelate disiloxane derivatives. []
Q2: What structural insights can be obtained from the reaction products of this compound with lactams?
A: The research highlights the formation of five-coordinate silicon-containing disiloxane dications when this compound reacts with certain lactam derivatives. [] X-ray crystallography studies reveal that these dications adopt a distorted trigonal bipyramidal geometry around the silicon atom. This coordination environment is stabilized by the chelating nature of the lactamomethyl ligands, which bind to the silicon atom through both oxygen and nitrogen atoms. []
Q3: Can you provide an example of a specific compound synthesized and characterized using this compound?
A: One example is 1,1,3,3-tetrakis(1-(2-oxo-1-pyrrolidinyl)methyl)disiloxane difluoromethylsulfonate. This compound is synthesized through the reaction of this compound with trimethylsilyl pyrrolidin-2-one. [] Its molecular and crystalline structures were characterized, showcasing the (O-Si)-bischelate coordination mode. []
Q4: Beyond structural characterization, is there any information about the properties of the synthesized compounds?
A: While the provided research primarily focuses on synthesis and structural characterization, some articles touch upon the electronic properties of the synthesized compounds. For instance, one study investigated the electronic structure of bis(O’i)-chelated bis(2,2-dimethylbenzo-[2H]-4-oxo-1,3-oxazino-3-methyl)difluorosilane. [] This information could be valuable for understanding the potential applications of these compounds in material science or catalysis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


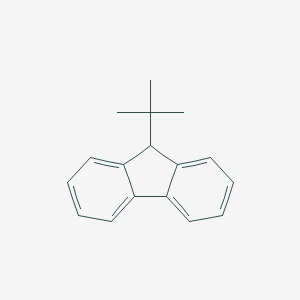
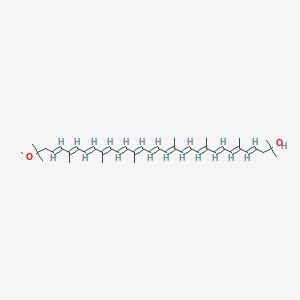
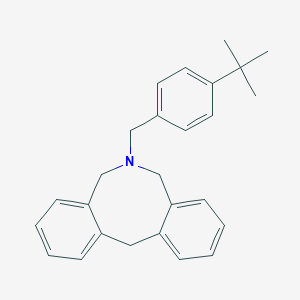

![2-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B97590.png)
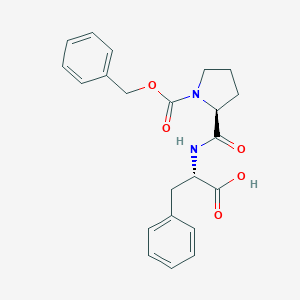
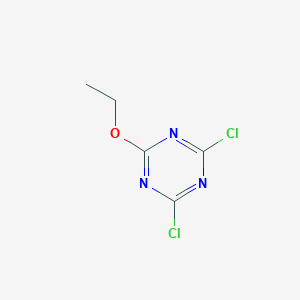
![(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoic acid](/img/structure/B97595.png)

